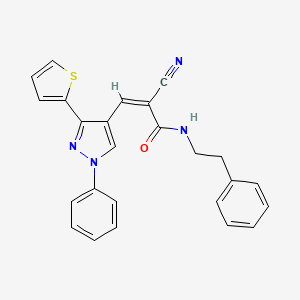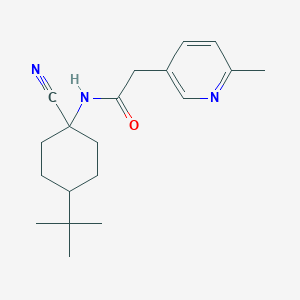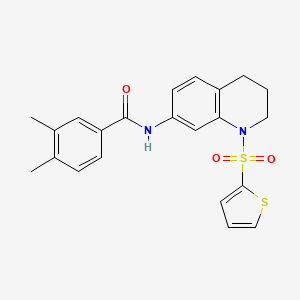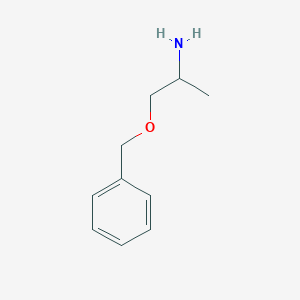![molecular formula C25H20N4O6S B2608511 N-(2,5-difluorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide CAS No. 1115970-69-8](/img/structure/B2608511.png)
N-(2,5-difluorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrrolines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . The structure has been refined with weighted least-squares refinement on F2 for better convergence .Chemical Reactions Analysis
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . In the 1 H NMR spectrum, the most deshielded peak observed at 8.57 ppm as a doublet corresponded to the N–H proton, the peaks observed in the range 6.48Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research into similar compounds reveals methodologies for synthesizing a variety of chemical structures that exhibit potential for various applications. For example, the study by Domagala et al. (1988) elaborates on the synthesis of 1-substituted quinolinecarboxylic acids, highlighting a structure-activity relationship that enhances antibacterial potency. This research could provide a foundation for developing compounds with improved antibacterial properties.
Materials Science Applications
Several studies have explored the synthesis of polymers incorporating similar molecular structures, leading to materials with enhanced thermal stability, solubility, and mechanical properties. For instance, Choi and Jung (2004) have developed new aromatic polyamides containing n-alkylphenylimide units, which demonstrated improved solubility and thermal stability due to the presence of pendent imido groups and internally plasticizing n-alkyl chains (Choi & Jung, 2004).
Pharmacological Research
In the realm of pharmacology, compounds with a similar backbone have been synthesized and evaluated for their potential as antidepressant and nootropic agents. A study by Thomas et al. (2016) describes the synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and related compounds, which exhibited significant antidepressant activity. This suggests a potential pathway for developing new CNS active agents (Thomas et al., 2016).
Advanced Material Properties
Research into the properties of polymers and other materials derived from similar chemical structures has yielded insights into their optical, dielectric, and thermal properties. Guan et al. (2014) synthesized novel fluorinated polyimides that showed good solubility, low moisture absorption, and excellent mechanical properties, alongside low dielectric constants. These properties are crucial for applications in electronics and materials science (Guan et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O6S/c1-2-31-16-7-5-15(6-8-16)23-27-22(35-28-23)13-36-25-26-19-11-21-20(33-14-34-21)10-18(19)24(30)29(25)12-17-4-3-9-32-17/h3-11H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDRSCNTRLPTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]-4-methyl-1,2-oxazole](/img/structure/B2608430.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2608435.png)


![N-(3-methoxybenzyl)-5-methyl-2-phenylthieno[3,2-b]furan-6-carboxamide](/img/structure/B2608438.png)

![Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B2608445.png)
![4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile](/img/structure/B2608446.png)


